1,4-Benzenediamine, N,N'-bis(1H-pyrrol-2-ylmethylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzenediamine, N,N’-bis(1H-pyrrol-2-ylmethylene)- is a complex organic compound with the molecular formula C16H14N4 This compound is characterized by the presence of two pyrrole groups attached to a benzenediamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediamine, N,N’-bis(1H-pyrrol-2-ylmethylene)- typically involves the condensation reaction between 1,4-benzenediamine and pyrrole-2-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenediamine, N,N’-bis(1H-pyrrol-2-ylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,4-Benzenediamine, N,N’-bis(1H-pyrrol-2-ylmethylene)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Benzenediamine, N,N’-bis(1H-pyrrol-2-ylmethylene)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Benzenediamine, N,N’-bis(1-methylheptyl)
- 1,4-Benzenediamine, N-phenyl-
- 1,4-Benzenediamine, N,N’-bis(2-methyl-propyl)-dihydrochloride
Uniqueness
1,4-Benzenediamine, N,N’-bis(1H-pyrrol-2-ylmethylene)- is unique due to the presence of pyrrole groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable for specific applications in organic synthesis and materials science .
Properties
CAS No. |
95792-10-2 |
---|---|
Molecular Formula |
C16H14N4 |
Molecular Weight |
262.31 g/mol |
IUPAC Name |
1-(1H-pyrrol-2-yl)-N-[4-(1H-pyrrol-2-ylmethylideneamino)phenyl]methanimine |
InChI |
InChI=1S/C16H14N4/c1-3-15(17-9-1)11-19-13-5-7-14(8-6-13)20-12-16-4-2-10-18-16/h1-12,17-18H |
InChI Key |
VJGIDPMSVFBNBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C=NC2=CC=C(C=C2)N=CC3=CC=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.